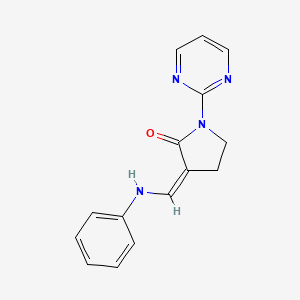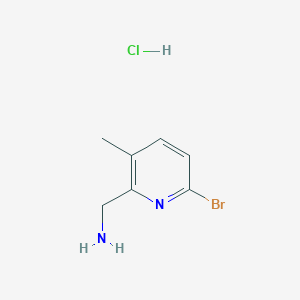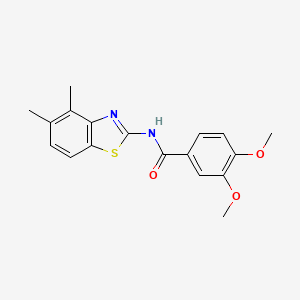
3-(Anilinomethylene)-1-(2-pyrimidinyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of aniline with a pyrimidine derivative. Researchers have developed various synthetic routes to access it, optimizing yields and purity. The most common method involves the reaction of aniline with a pyrimidine aldehyde or ketone, followed by cyclization to form the pyrrolidinone ring. Detailed synthetic protocols can be found in the literature .
Wissenschaftliche Forschungsanwendungen
Catalysts for Ethylene Oligomerization and Polymerization
A series of chromium and nickel complexes bearing tridentate pyridine-based ligands, including those related to 3-(Anilinomethylene)-1-(2-pyrimidinyl)-2-pyrrolidinone, have been developed as precatalysts for the oligomerization and polymerization of ethylene. These complexes show high activity, producing a range of products from 1-butene to waxes and polyethylene, depending on the ligand structure and the metal involved. Such catalysts are important for the production of polymeric materials with specific properties (Small et al., 2004; Antonov et al., 2016).
Electrooxidative Polymerization
The electrooxidative polymerization of aromatic compounds, such as aniline, can be enhanced using ionic liquids. This method significantly increases the polymerization rate and the electroconductivity of the resulting polymer films. Such advancements are crucial for the development of conducting polymers with applications in electronics and material science (Sekiguchi et al., 2003).
Microwave-Assisted Synthesis
The microwave-assisted synthesis approach has been applied to produce 1-aryl-4-dimethylaminomethylene pyrrolidine-2,3,5-triones efficiently. This process represents an alternative to conventional heating methods, offering advantages in terms of reaction time, conditions, and yields. Such methodologies are relevant for accelerating the synthesis of complex organic molecules (Vargas et al., 2012).
Axial Donating Ligands in Polymerization Catalysis
Research on axial donating ligands, including pyridine groups, has shown their effectiveness in late transition metal polymerization catalysis. These ligands, when paired with nickel and palladium complexes, facilitate the production of high molecular weight polymers, highlighting the potential for developing new catalytic systems for polymer synthesis (Leung et al., 2008).
Synthesis and Functionalization
Studies on the synthesis of complex molecules, including those related to this compound, offer insights into novel chemical reactions and potential pharmaceutical applications. The development of new synthetic routes and the exploration of their biological activities are ongoing areas of research (Eddington et al., 2002).
Eigenschaften
IUPAC Name |
(3Z)-3-(anilinomethylidene)-1-pyrimidin-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c20-14-12(11-18-13-5-2-1-3-6-13)7-10-19(14)15-16-8-4-9-17-15/h1-6,8-9,11,18H,7,10H2/b12-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQZCMJYBADUCL-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1=CNC2=CC=CC=C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN(C(=O)/C1=C\NC2=CC=CC=C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid](/img/structure/B2917109.png)
![2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2917111.png)

![1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2917117.png)



![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2917122.png)
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride](/img/structure/B2917123.png)
![N-(2-chlorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2917125.png)
![2-Chloro-N-[(2-pyrrolidin-1-ylcyclohexyl)methyl]pyridine-3-carboxamide](/img/structure/B2917128.png)